molecular formula C13H15N3OS B8563748 N-benzyl-4-methyl-2-(methylamino)thiazole-5-carboxamide

N-benzyl-4-methyl-2-(methylamino)thiazole-5-carboxamide

Cat. No. B8563748
M. Wt: 261.34 g/mol
InChI Key: OHDIWUHXDDBHQA-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

To a solution of tert-butyl 5-(benzylcarbamoyl)-4-methylthiazol-2-yl(methyl)carbamate (0.030 g, 0.083 mmol) in dichloromethane (1 mL) was added trifluoroacetic acid (1 mL) and the resultant mixture was stirred at ambient temperature for 4 h. Toluene (0.5 mL) was added and the reaction mixture was concentrated in vacuo. The residue was triturated with diethyl ether and concentrated in vacuo and dried in vacuum. The crude N-benzyl-4-methyl-2-(methylamino)thiazole-5-carboxamide was obtained and used directly in the next step.
Name
tert-butyl 5-(benzylcarbamoyl)-4-methylthiazol-2-yl(methyl)carbamate
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([C:11]1[S:15][C:14]([N:16](C)[C:17](=O)OC(C)(C)C)=[N:13][C:12]=1[CH3:25])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O.C1(C)C=CC=CC=1>ClCCl>[CH2:1]([NH:8][C:9]([C:11]1[S:15][C:14]([NH:16][CH3:17])=[N:13][C:12]=1[CH3:25])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
tert-butyl 5-(benzylcarbamoyl)-4-methylthiazol-2-yl(methyl)carbamate
Quantity
0.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)N(C(OC(C)(C)C)=O)C)C
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)NC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.